6-(乙磺酰基)-2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯

描述

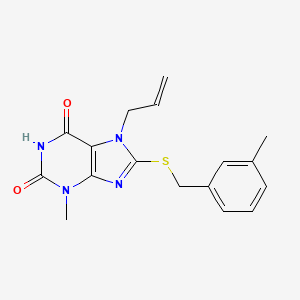

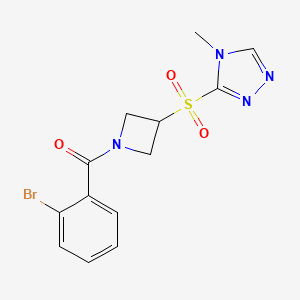

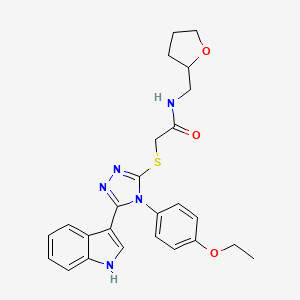

Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of an ethylsulfonyl group and a methyl group attached to a 1,4-benzoxazine core, which is a heterocyclic structure containing oxygen and nitrogen atoms within a six-membered ring.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives typically involves the interaction of methyl esters of acylpyruvic acids with amino-substituted phenols. For instance, the synthesis of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones is achieved through the reaction of methyl esters with 2-amino-4-(ethylsulfonyl)phenol . Although the specific synthesis of ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not detailed in the provided papers, it can be inferred that a similar synthetic approach could be employed, with modifications to introduce the ethyl and methyl groups at the appropriate positions on the benzoxazine ring.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectroscopy. These methods provide information about the functional groups present, the molecular framework, and the molecular weight of the compound. For example, the synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones were structurally elucidated using IR, NMR, and mass spectroscopy data . The same techniques would be applicable to determine the structure of ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, including alkylation, acylation, and recyclization. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate can be alkylated and acylated to yield precursors for the synthesis of various cyclic and bicyclic β-amino acids derivatives . Similarly, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates can react with nitrogen-containing binucleophiles to form fused bicyclic compounds . These reactions demonstrate the reactivity of the benzoxazine ring and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the benzoxazine core. The presence of sulfonyl groups, for example, can affect the electron distribution within the molecule and its interactions with biological targets. The antibacterial activity of some benzoxazine derivatives has been evaluated, indicating their potential as therapeutic agents . Additionally, the antioxidant activity of related compounds, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, has been assessed using assays like the DPPH assay and DNA strand scission assay . These studies suggest that the ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could also exhibit similar properties, which would be worth investigating.

科学研究应用

合成和结构分析

- 合成和互变异构:合成了 6-芳基-4-氧代-4,6-二氢-1(12)(13)H-嘧啶并[2',1':4,5][1,3,5]三嗪并[1,2-a]苯并咪唑-3-羧酸乙酯,并使用核磁共振波谱研究了互变异构。这些化合物显示了互变异构形式的动态平衡,并且甲基化导致特定的取代衍生物 (Dolzhenko 等,2006)。

- 结构阐明:通过 X 射线分析和核磁相关光谱证实了 4-烷基-2-羟基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯的结构,突出了该方法在确认化合物结构方面的可靠性 (Štefanić 等,2001)。

抗菌活性

- 抗菌化合物:进行了 6-乙磺酰基-3-酰基亚甲基-1,4-苯并恶嗪-2-酮的合成,并通过光谱证实了它们的结构。对这些化合物进行了抗菌活性测试,证明了苯并恶嗪衍生物在抗菌研究中的潜力 (Gein 等,2006)。

化学反应性和衍生物合成

- 衍生物合成:尝试合成了 3,4-二氢-2H-1,4-苯并恶嗪-3-羧酸乙酯及其衍生物。该研究说明了合成某些衍生物所需的复杂性和特定条件 (Mayer 等,2001)。

- 用于癌细胞系的支架筛选:使用流动化学方法合成了 3-氧代-2-(取代苯基氨基)-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-羧酸乙酯库。这些化合物针对癌细胞和正常细胞系进行了筛选,揭示了某些衍生物在癌症治疗中的潜力 (Lin 等,2016)。

除草活性

- 衍生物的除草活性:合成了含有羧酸酯基团的异吲哚二酮取代的苯并恶嗪酮衍生物,并表现出显着的除草活性。这些化合物引起叶片卷曲和坏死等症状,表明是原卟啉原抑制剂除草剂。这项研究突出了这些化合物在农业应用中的潜在用途 (Huang 等,2009)。

安全和危害

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-4-20-13(17)14(3)12(16)15-10-8-9(22(18,19)5-2)6-7-11(10)21-14/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDHAYFFKLBFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323759 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866134-40-9 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)